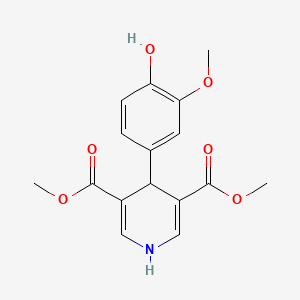

dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound is synthesized through a Hantzsch condensation reaction, which involves p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions (Zhang, Pan, & Liu, 2009). This method highlights the efficiency and eco-friendliness of the synthesis process.

Molecular Structure Analysis

The molecular structure has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies have revealed that compounds in this category often exhibit interesting packing and hydrogen-bonding patterns, contributing to their chemical stability and reactivity (Low et al., 1996).

Chemical Reactions and Properties

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate engages in various chemical reactions, underlining its reactivity towards different reagents and conditions. For instance, it has been involved in reactions leading to the formation of structurally diverse compounds through multi-component reactions (Sun et al., 2011).

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. For example, hydrogen bonding significantly impacts its solubility and melting point, as seen in related compounds (Mirković et al., 2014).

Chemical Properties Analysis

Its chemical properties, including acidity, basicity, and reactivity towards other chemicals, are influenced by the functional groups present in the molecule. The ester and methoxy groups, in particular, play crucial roles in determining its chemical behavior in various reactions (Ajibade & Andrew, 2021).

Scientific Research Applications

Chemical Reactions and Molecular Structures

Dimethyl acetylenedicarboxylate (V) reacts with various amines to form products with a common methoxycarbonylmethylene structure, where the carbonyl is hydrogen-bonded with an amino group, forming an enamine structure. This demonstrates the compound's potential in facilitating intramolecular hydrogen bonding in reaction products, suggesting its utility in synthetic chemistry for creating specific molecular structures (Iwanami, 1971).

Catalytic Applications and Selective Formation

Palladium complexes of 1,2-bis(ditertbutylphosphinomethyl)benzene catalyze the methoxycarbonylation of alkynes, leading to unsaturated esters or α,ω-diesters, including dimethyl adipate. This showcases the compound's role in catalyzing reactions for the selective formation of esters, highlighting its importance in industrial chemistry for the production of fine chemicals and intermediates (Núñez Magro et al., 2010).

Synthesis and Crystallography

The synthesis and crystallographic analysis of Hantzsch 1,4-dihydropyridine derivatives, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reveal detailed molecular structures, aiding in the understanding of molecular interactions and the design of molecules with desired properties. These insights are crucial for the development of pharmaceuticals and materials science (Jasinski et al., 2013).

Electrochemical Behavior

The electrochemical reduction of dimethyl 1,4-dihydropyridine derivatives in protic medium leads to complex products through mechanisms involving cyclization and condensation reactions. Understanding these electrochemical behaviors can inform the development of electrochemical sensors, organic electronic devices, and novel synthetic routes (David et al., 1995).

properties

IUPAC Name |

dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-21-13-6-9(4-5-12(13)18)14-10(15(19)22-2)7-17-8-11(14)16(20)23-3/h4-8,14,17-18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTKICZSHHTOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)